Cas no 113211-45-3 (O-2-(2-chlorophenyl)ethylhydroxylamine)

O-2-(2-Chlorophenyl)ethylhydroxylamine is a specialized organic compound featuring a hydroxylamine group attached to a 2-(2-chlorophenyl)ethyl backbone. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the chlorophenyl group enhances its reactivity in nucleophilic and electrophilic transformations, while the hydroxylamine moiety allows for further functionalization, such as oxidation or condensation reactions. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically handled under controlled conditions due to its potential sensitivity, requiring appropriate storage and handling protocols to maintain stability.
O-2-(2-chlorophenyl)ethylhydroxylamine structure
113211-45-3 structure
Product Name:O-2-(2-chlorophenyl)ethylhydroxylamine
CAS No:113211-45-3
MF:C8H10ClNO
MW:171.624101161957
MDL:MFCD12912204
CID:2610202
PubChem ID:14074430
Update Time:2025-06-12

O-2-(2-chlorophenyl)ethylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-[2-(2-chlorophenyl)ethyl]hydroxylamine
    • O-2-(2-chlorophenyl)ethylhydroxylamine
    • 113211-45-3
    • DTXSID90555493
    • EN300-1982872
    • Hydroxylamine, O-[2-(2-chlorophenyl)ethyl]-
    • MDL: MFCD12912204
    • Inchi: 1S/C8H10ClNO/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4H,5-6,10H2
    • InChI Key: NMEKKXAXZPYVJA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CCON

Computed Properties

  • Exact Mass: 171.0450916Da
  • Monoisotopic Mass: 171.0450916Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.3Ų

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Additional information on O-2-(2-chlorophenyl)ethylhydroxylamine

Introduction to O-2-(2-chlorophenyl)ethylhydroxylamine (CAS No. 113211-45-3)

O-2-(2-chlorophenyl)ethylhydroxylamine, a compound with the chemical identifier CAS No. 113211-45-3, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a hydroxylamine functional group and a chlorophenyl moiety makes it an intriguing candidate for further exploration in medicinal chemistry.

The chemical structure of O-2-(2-chlorophenyl)ethylhydroxylamine consists of an ethyl chain attached to a hydroxylamine group, with a 2-chlorophenyl ring at one end. This arrangement contributes to its distinct reactivity and interaction capabilities with biological targets. The chlorophenyl group, in particular, is known for its ability to modulate enzyme activity and binding affinities, making it a valuable component in the design of novel therapeutic agents.

In recent years, there has been a growing interest in the development of molecules that can interact with biological pathways involved in inflammation and oxidative stress. O-2-(2-chlorophenyl)ethylhydroxylamine has shown promise in preliminary studies as a potential modulator of these pathways. Its ability to inhibit certain enzymes and receptors has led researchers to investigate its role in conditions such as neurodegenerative diseases and chronic inflammation.

One of the most compelling aspects of O-2-(2-chlorophenyl)ethylhydroxylamine is its versatility in chemical modifications. The hydroxylamine group can undergo various reactions, including oxidation and reduction, which allows for the synthesis of derivatives with tailored properties. This flexibility makes it an attractive scaffold for drug discovery efforts aimed at identifying more potent and selective therapeutic compounds.

Recent advancements in computational chemistry have enabled the use of molecular modeling techniques to predict the binding interactions of O-2-(2-chlorophenyl)ethylhydroxylamine with target proteins. These studies have provided valuable insights into its potential mechanism of action and have guided the design of more optimized analogs. By leveraging these computational tools, researchers can accelerate the drug discovery process and bring novel treatments to patients more quickly.

The synthesis of O-2-(2-chlorophenyl)ethylhydroxylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chlorophenyl group introduces challenges during synthesis due to its reactivity, but modern synthetic methodologies have made significant progress in addressing these issues. Advances in catalytic processes and green chemistry principles have also contributed to more efficient and environmentally friendly synthetic routes.

In addition to its potential therapeutic applications, O-2-(2-chlorophenyl)ethylhydroxylamine has been explored for its role in chemical biology research. Its interaction with biological systems provides insights into fundamental cellular processes and can help elucidate the mechanisms underlying various diseases. This research not only advances our understanding of biological pathways but also aids in the development of new diagnostic tools and therapeutic strategies.

The future prospects for O-2-(2-chlorophenyl)ethylhydroxylamine are promising, with ongoing studies focusing on its pharmacological properties and potential clinical applications. As our understanding of complex biological systems continues to grow, compounds like this one will play a crucial role in addressing unmet medical needs. The integration of cutting-edge technologies such as artificial intelligence and machine learning into drug discovery is likely to further enhance the development pipeline for such molecules.

In conclusion, O-2-(2-chlorophenyl)ethylhydroxylamine (CAS No. 113211-45-3) represents a significant advancement in pharmaceutical chemistry. Its unique structure, reactivity, and potential applications make it a valuable asset in the search for new treatments. With continued research and innovation, this compound is poised to make meaningful contributions to human health and well-being.

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